5-(4-(7-t-Butyl-6-hydroxy-2-methylchroman-2-ylmethoxy)benzyl)thiazolidine-2,4-dione
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Overview
Description
5-(4-(7-t-Butyl-6-hydroxy-2-methylchroman-2-ylmethoxy)benzyl)thiazolidine-2,4-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidine-2,4-dione core linked to a benzyl group, which is further connected to a chroman moiety. The presence of a tert-butyl group and a hydroxy group on the chroman ring adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(7-t-Butyl-6-hydroxy-2-methylchroman-2-ylmethoxy)benzyl)thiazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chroman Moiety: The chroman ring is synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the Benzyl Group: The benzyl group is attached to the chroman moiety through a nucleophilic substitution reaction, often using benzyl halides and a suitable nucleophile.
Formation of the Thiazolidine-2,4-dione Core: The final step involves the formation of the thiazolidine-2,4-dione core through a cyclization reaction between a thiourea derivative and a suitable carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-(7-t-Butyl-6-hydroxy-2-methylchroman-2-ylmethoxy)benzyl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group on the chroman ring can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl groups in the thiazolidine-2,4-dione core can be reduced to form alcohols or amines.
Substitution: The benzyl group can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield chromanone derivatives, while reduction of the thiazolidine-2,4-dione core may produce thiazolidine-2,4-diol derivatives.
Scientific Research Applications
5-(4-(7-t-Butyl-6-hydroxy-2-methylchroman-2-ylmethoxy)benzyl)thiazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of metabolic disorders, cancer, and neurodegenerative diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-(7-t-Butyl-6-hydroxy-2-methylchroman-2-ylmethoxy)benzyl)thiazolidine-2,4-dione involves its interaction with various molecular targets and pathways. The hydroxy group on the chroman ring can act as an antioxidant by scavenging free radicals and preventing oxidative damage. The thiazolidine-2,4-dione core may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. Additionally, the compound’s ability to undergo various chemical reactions allows it to form covalent bonds with target molecules, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(4-(7-t-Butyl-6-hydroxy-2-methylchroman-2-ylmethoxy)benzyl)thiazolidine-2,4-dione: Similar in structure but may have different substituents on the chroman or thiazolidine rings.
Thiazolidinediones: A class of compounds known for their antidiabetic properties, often used as insulin sensitizers.
Chroman Derivatives: Compounds containing the chroman ring, known for their antioxidant and anti-inflammatory activities.
Uniqueness
This compound is unique due to its combination of a chroman ring with antioxidant properties and a thiazolidine-2,4-dione core with potential therapeutic applications. This dual functionality makes it a versatile compound for various scientific research and industrial applications.
Properties
CAS No. |
97323-07-4 |
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Molecular Formula |
C25H29NO5S |
Molecular Weight |
455.6 g/mol |
IUPAC Name |
5-[[4-[(7-tert-butyl-6-hydroxy-2-methyl-3,4-dihydrochromen-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C25H29NO5S/c1-24(2,3)18-13-20-16(12-19(18)27)9-10-25(4,31-20)14-30-17-7-5-15(6-8-17)11-21-22(28)26-23(29)32-21/h5-8,12-13,21,27H,9-11,14H2,1-4H3,(H,26,28,29) |
InChI Key |
KMCXNGXUURGATQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=CC(=C(C=C2O1)C(C)(C)C)O)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 |
Origin of Product |
United States |
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